3-(3-Chloro-4-methylphenyl)aniline, HCl
Overview
Description
3-(3-Chloro-4-methylphenyl)aniline, HCl is a useful research compound. Its molecular formula is C13H13Cl2N and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
3-(3-Chloro-4-methylphenyl)aniline hydrochloride is utilized in the synthesis of new pyrazoline compounds derived from azo-benzaldehyde. This process involves diazotization, coupling with 2-hydroxybenzaldehyde, and subsequent reactions leading to the creation of chalcones and pyrazolines. These compounds are characterized using various spectral techniques, indicating their potential for further applications in chemical research (Hussein, 2014).
Corrosion Inhibition
Another application involves the synthesis of a thiophene Schiff base, which exhibits significant corrosion inhibition properties on mild steel in acidic solutions. This demonstrates the compound's potential in materials science, specifically for protecting metals against corrosion, a critical issue in industrial applications (Daoud et al., 2014).
Antimicrobial Agents
3-(3-Chloro-4-methylphenyl)aniline hydrochloride serves as a starting point for synthesizing Schiff’s bases of 4-Chloro-3-coumarin aldehyde, which are evaluated for antimicrobial activity against various microorganisms. Some compounds in this series have shown promising activity, highlighting their potential in developing new antimicrobial agents (Bairagi et al., 2009).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3-chloro-4-methyl aniline have been extensively studied using Hartree-Fock and density functional methods. These studies provide valuable insights into the compound's molecular geometry, bond lengths, and vibrational frequencies, contributing to our understanding of its chemical properties and reactions (Kurt et al., 2004).
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHYEQPWUVBZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-30-9 | |
Record name | [1,1′-Biphenyl]-3-amine, 3′-chloro-4′-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.